An In-depth Technical Guide to 3,4'-Dichloropropiophenone: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 3,4'-Dichloropropiophenone: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 3,4'-Dichloropropiophenone, a key chemical intermediate with significant applications in organic synthesis and pharmaceutical research. We will delve into its chemical and physical properties, explore its synthesis, and discuss its role as a versatile building block in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this compound.
Core Chemical Identity and Physicochemical Properties
3,4'-Dichloropropiophenone is a halogenated aromatic ketone.[1] Its structure, featuring a dichlorinated phenyl ring attached to a propanone chain, makes it a valuable precursor in various chemical transformations. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number.
CAS Number: 6582-42-9[1][2][3][4]
It is important to note that the isomeric compound, 3',4'-Dichloropropiophenone, also shares this CAS number in many databases. For the purpose of this guide, we will focus on the properties and applications associated with the structure where the chlorine atoms are on the 3 and 4 positions of the phenyl ring. Another related compound is 3-chloropropiophenone, which has a single chlorine atom on the side chain.
Table 1: Physicochemical Properties of 3,4'-Dichloropropiophenone
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈Cl₂O | [2][5] |
| Molecular Weight | 203.07 g/mol | [2][3] |
| Appearance | White to pale yellow solid or powder | [1] |
| Melting Point | 44-46 °C | [3][6] |
| Boiling Point | 136-140 °C at 18 mmHg | [3][6] |
| Solubility | Soluble in methanol | [3][6] |
| Density | ~1.257 g/cm³ (estimate) | [3][6] |
Synthesis of 3,4'-Dichloropropiophenone: A Methodological Overview
The synthesis of chlorinated propiophenones often involves Friedel-Crafts acylation.[7][8] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings. While a specific synthesis for 3,4'-dichloropropiophenone is not detailed in the provided search results, a general and analogous procedure for a related compound, 3-chloropropiophenone, can be adapted. This provides a logical framework for its synthesis.
Conceptual Synthesis Workflow
The synthesis would likely proceed via the Friedel-Crafts acylation of 1,2-dichlorobenzene with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Caption: Conceptual workflow for the synthesis of 3,4'-Dichloropropiophenone.
Exemplary Laboratory Protocol (Adapted from 3-Chloropropiophenone Synthesis)
This protocol is an adaptation based on the synthesis of a similar compound and should be optimized for 3,4'-Dichloropropiophenone.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube, suspend aluminum chloride in a suitable dry solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).
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Addition of Acylating Agent: Cool the suspension in an ice bath. Add propionyl chloride dropwise to the suspension while maintaining the low temperature.
-
Addition of Aromatic Substrate: Subsequently, add 1,2-dichlorobenzene dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to stir at a low temperature for a few hours and then let it warm to room temperature, stirring overnight to ensure completion.
-
Workup: Quench the reaction by carefully pouring the mixture over ice and an acidic solution (e.g., dilute HCl) to decompose the aluminum chloride complex.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄). Concentrate the solvent under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by recrystallization or column chromatography to yield pure 3,4'-Dichloropropiophenone.
Applications in Pharmaceutical Research and Development
3,4'-Dichloropropiophenone serves as a critical intermediate in the synthesis of a variety of pharmaceutical compounds.[1] Its utility stems from the reactive ketone group and the specific substitution pattern of the chlorine atoms on the aromatic ring, which can be further modified or are integral to the final molecule's activity.
Key applications include its use as a reagent in the preparation of:
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Compounds for genetic screening to counter the growth of methylthioadenosine phosphorylase, which is involved in cancer proliferation.[1][9]
The presence of the propiophenone moiety provides a handle for introducing further chemical diversity, a crucial aspect of modern drug discovery.
Caption: Role of 3,4'-Dichloropropiophenone as a precursor in drug development.
Analytical Characterization
The purity and identity of 3,4'-Dichloropropiophenone are typically confirmed using a suite of analytical techniques. While specific analytical methods for this compound are not extensively detailed in the search results, standard methods for similar organic compounds would apply.
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Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are the primary methods for assessing purity.
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Mass Spectrometry (MS): Used to confirm the molecular weight and fragmentation pattern.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.
-
Infrared (IR) Spectroscopy: Used to identify functional groups, particularly the carbonyl (C=O) stretch of the ketone.
A typical quality control workflow would involve using a combination of these techniques to ensure the material meets the required specifications for subsequent synthetic steps.
Safety, Handling, and Toxicological Profile
3,4'-Dichloropropiophenone is classified as a hazardous substance and requires careful handling.
Table 2: GHS Hazard Information
| Hazard Statement | Description | GHS Class |
| H314 / H315 | Causes severe skin burns and irritation.[5] | Skin Corrosion/Irritation |
| H318 / H319 | Causes serious eye damage/irritation.[5] | Serious Eye Damage/Eye Irritation |
| H335 | May cause respiratory irritation.[5][10][11] | Specific target organ toxicity, single exposure |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[10] A NIOSH/MSHA-approved respirator should be used if there is a risk of inhalation.[12]
-
Handling: Use only in a well-ventilated area.[10] Avoid breathing dust and contact with skin and eyes.[10] Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[3][6]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[12]
-
Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes.[12]
-
Inhalation: Move to fresh air immediately.[12]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink 2-4 cupfuls of water.[12]
In all cases of exposure, seek immediate medical attention.[12]
Conclusion
3,4'-Dichloropropiophenone is a valuable and versatile chemical intermediate with a well-defined set of properties. Its utility in the synthesis of complex molecules, particularly in the pharmaceutical industry, underscores its importance. A thorough understanding of its synthesis, properties, and safe handling procedures is crucial for any researcher or scientist working with this compound.
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Material Safety Data Sheet - 3'-Chloropropiophenone, 98%. Cole-Parmer. [Link]
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3'-Chloropropiophenone | C9H9ClO | CID 587128. PubChem. [Link]
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